3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea
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Overview
Description
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their coupling with the phenoxyethyl group and subsequent urea formation.
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Formation of Furan and Thiophene Rings
- Furan rings can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
- Thiophene rings can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Coupling Reactions
- The furan and thiophene rings are then coupled with a suitable ethylating agent to form the 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl intermediate.
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Urea Formation
- The final step involves the reaction of the intermediate with phenoxyethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in explosives.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7): Similar in structure and used in high-energy materials.
Uniqueness
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea is unique due to its combination of furan, thiophene, and phenoxyethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(20-9-11-23-16-5-2-1-3-6-16)21-13-17(15-8-12-25-14-15)18-7-4-10-24-18/h1-8,10,12,14,17H,9,11,13H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCERAZHLHIYCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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